molecular formula C59H96O26 B176491 Pulchinenoside C

Pulchinenoside C

Cat. No.: B176491
M. Wt: 1221.4 g/mol
InChI Key: OUHBKBTZUPLIIA-OTEDBJMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Pulchinenoside C, also known as Anemoside B4, primarily targets Pyruvate Carboxylase (PC) , a key enzyme related to fatty acid, amino acid, and tricarboxylic acid (TCA) cycle . It also interacts with S100A9 , a protein associated with the NF-κB and MAPK signaling pathways in the pathogenesis of ulcerative colitis .

Mode of Action

Anemoside B4 specifically binds to the His879 site of Pyruvate Carboxylase, altering the protein’s spatial conformation and thereby affecting the enzymatic activity of PC . It also suppresses the expression of S100A9 and its downstream genes, including TLR4 and NF-κB, in the colon .

Biochemical Pathways

The primary biochemical pathways affected by Anemoside B4 include the PI3K-AKT, IL-17, and TNF signaling pathways . It also impacts the tricarboxylic acid (TCA) cycle and respiratory electron transport chain . By inhibiting the NF-κB signaling pathway through deactivating S100A9, Anemoside B4 prevents TNBS-induced colitis .

Pharmacokinetics

Anemoside B4 has been shown to alter the pharmacokinetics of florfenicol, resulting in lower plasma concentrations of florfenicol . This is likely related to the increased mRNA expression of CXR, CYP3A37, and MDR1 in the jejunum and liver .

Result of Action

Anemoside B4 exhibits a wide range of biological effects, including anti-inflammatory, anti-tumor, neuroprotective, and anti-angiogenic activities . It has been shown to ameliorate TNBS-induced colitis symptoms, including tissue damage, inflammatory cell infiltration, pro-inflammatory cytokine production, apoptosis, and slowed proliferation in the colon .

Biochemical Analysis

Biochemical Properties

Pulchinenoside C (Anemoside B4) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity . For instance, it has been found to inhibit the secretion of IL-10 .

Cellular Effects

This compound (Anemoside B4) exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce cancer cell apoptosis, inhibit tumor angiogenesis, and protect organs via anti-inflammatory and antioxidant measures .

Molecular Mechanism

The molecular mechanism of this compound (Anemoside B4) involves its interaction with biomolecules at the molecular level. It binds to specific sites on these molecules, leading to changes in their function and activity . For instance, it has been identified as a pyruvate carboxylase inhibitor, affecting the enzyme’s activity and thereby influencing metabolic processes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound (Anemoside B4) can change in laboratory settings. It has been observed that the administration of this compound can effectively reduce the occurrence of oral ulcers and restore the levels of multiple endogenous biomarkers and key gut microbial species to the normal level .

Dosage Effects in Animal Models

In animal models, the effects of this compound (Anemoside B4) vary with different dosages. For instance, it has been found to ameliorate oral ulcers in rats at doses of 30 mg/kg, 60 mg/kg, and 120 mg/kg .

Metabolic Pathways

This compound (Anemoside B4) is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pulchinenoside C involves multiple steps, starting from the extraction of saponins from Pulsatilla chinensis. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the high purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Pulchinenoside C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Pulchinenoside C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Pulchinenoside A
  • Pulchinenoside D
  • Anemoside B4

Comparison: Pulchinenoside C is unique due to its specific molecular structure and the range of biological activities it exhibits. Compared to Pulchinenoside A and Pulchinenoside D, this compound has shown more potent anti-tumor and neuroprotective effects . Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBKBTZUPLIIA-OTEDBJMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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